2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17657293
InChI: InChI=1S/C9H17NO2/c1-9(2,8(11)12)7-5-4-6-10(7)3/h7H,4-6H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17657293

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid -

Specification

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid
Standard InChI InChI=1S/C9H17NO2/c1-9(2,8(11)12)7-5-4-6-10(7)3/h7H,4-6H2,1-3H3,(H,11,12)
Standard InChI Key SBHOYILKCTVSGW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1CCCN1C)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoic acid core (C₃H₆O₂) substituted at the second carbon with both a methyl group and a 1-methylpyrrolidin-2-yl moiety. The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, is further functionalized by a methyl group at the nitrogen position. This substitution pattern introduces stereoelectronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Attributes

PropertyValue/Description
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
IUPAC Name2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid
Key Functional GroupsCarboxylic acid, tertiary amine

The carboxylic acid group (pKa ~2–3) dominates the compound’s acidity, while the tertiary amine (pKa ~9–10) contributes to its basicity under physiological conditions. This amphiphilic character enhances solubility in polar solvents and facilitates potential interactions with biological targets .

Synthesis and Industrial Production

Industrial Considerations

Continuous flow synthesis could optimize large-scale production by enhancing reaction efficiency and reducing waste. This method is particularly advantageous for thermally sensitive intermediates, ensuring consistent yields .

Activity TypeSupporting Evidence
CNS ModulationStructural similarity to sedative agents
Metabolic Enzyme InteractionCarboxylic acid moiety’s role in substrate binding

Toxicological Profile

Data on toxicity remain scarce, but related pyrrolidine derivatives exhibit dose-dependent hepatotoxicity and nephrotoxicity in preclinical models. Rigorous in vitro assays (e.g., hepatocyte viability studies) are recommended to evaluate safety .

Comparative Analysis with Analogous Compounds

Structural Analogues

Comparing 2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid to 2-(2-methylpyrrol-2-yl)propanoic acid (PubChem CID 19009230) reveals distinct physicochemical behaviors:

Table 3: Comparative Physicochemical Properties

PropertyTarget CompoundPubChem CID 19009230
Molecular FormulaC₉H₁₇NO₂C₈H₁₁NO₂
Solubility (LogP)~1.2 (estimated)~0.8
Ionization StatesZwitterionic at pH 7Anionic at physiological pH

The additional methyl group on the pyrrolidine nitrogen in the target compound enhances lipophilicity, potentially improving blood-brain barrier permeability .

Analytical Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the methyl group environments and confirm pyrrolidine ring saturation .

  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular formula and fragments, critical for distinguishing stereoisomers .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210 nm) is suitable for purity assessment, leveraging methods validated for related propanoic acid derivatives .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality makes it a versatile intermediate in drug design, particularly for CNS-targeted therapies. For instance, β₃ adrenergic agonists derived from similar scaffolds demonstrate clinical efficacy in metabolic disorders .

Material Science

Amphiphilic properties enable potential use in surfactant formulations or polymer coatings, where balanced hydrophilicity and lipophilicity are critical .

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